

# Introduction to Tranilast: A Multifaceted Therapeutic Agent

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## Compound of Interest

Compound Name: 2-[[*(E)*-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

CAS No.: 22780-32-1

Cat. No.: B1223611

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Tranilast, chemically known as 2-[[*(E)*-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid, is an anti-allergic agent that has garnered significant interest for its diverse pharmacological activities.[1] Initially developed and approved in Japan and South Korea for the treatment of bronchial asthma, its therapeutic applications have expanded to include keloids, hypertrophic scars, and allergic conjunctivitis.[1] Tranilast is an analog of a tryptophan metabolite and has demonstrated potent immunomodulatory effects.[1][2] Its therapeutic potential extends to various fibrotic diseases, including scleroderma, and fibrosis of the liver, kidneys, heart, and lungs.[3] This guide provides a comprehensive overview of the core physical and chemical properties of Tranilast, offering valuable insights for researchers, scientists, and professionals in drug development.

## Physicochemical Properties of Tranilast

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and formulation. These properties influence critical aspects such as bioavailability, stability, and processing.

## Core Chemical and Physical Data

The fundamental chemical and physical characteristics of Tranilast are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value	Source(s)
IUPAC Name	2-[[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid	[1]
Synonyms	N-(3,4-Dimethoxycinnamoyl)anthranilic acid, Rizaben, SB-252218	[4]
CAS Number	53902-12-8	[1]
Chemical Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>5</sub>	[1]
Molecular Weight	327.336 g·mol <sup>-1</sup>	[1]
Appearance	White to beige or pale green solid/powder	[2][4]
Melting Point	166.2-168.2 °C (lit.)	[2][4]
Boiling Point	~465.23°C (rough estimate)	[2]
pKa	3.47±0.36 (Predicted)	[2]

## Solubility Profile

The solubility of Tranilast is a critical parameter influencing its absorption and formulation. It is practically insoluble in water but exhibits solubility in various organic solvents.[1]

Solvent	Solubility	Source(s)
Water	Almost insoluble	[1]
Dimethyl sulfoxide (DMSO)	≥ 65 mg/mL	[5]
Dimethylformamide (DMF)	~35 mg/mL	[6]
Ethanol	~2 mg/mL	[6]
Dioxane	Soluble	
Ether	Very slightly soluble	
Phosphate-buffered saline (PBS, pH 7.2)	~0.2 mg/mL	[6]

## Chemical Stability and Storage

Tranilast is stable in its solid state for at least one year from the date of purchase when stored as supplied.[2] However, it is photochemically unstable in solution due to the presence of a cinnamoyl group in its structure.[1][7] Therefore, solutions of Tranilast should be protected from light. Solutions in DMSO can be stored at -20°C for up to three months.[2] For long-term storage, it is recommended to keep Tranilast as a powder at 2-8°C.[2][4]

## Mechanism of Action: A Dual Inhibitory Role

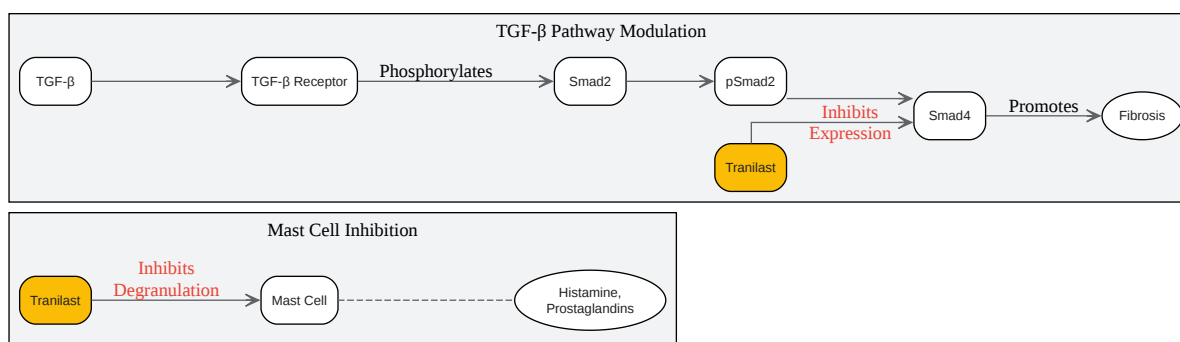
Tranilast exerts its therapeutic effects through a multifaceted mechanism of action, primarily centered on the inhibition of mast cell degranulation and the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

## Inhibition of Mast Cell Degranulation

Tranilast is a potent mast cell stabilizer.[8] It inhibits the release of inflammatory mediators, such as histamine and prostaglandins, from mast cells.[1][9] This action is central to its anti-allergic effects in conditions like asthma and allergic rhinitis.[8][10] By preventing the degranulation of mast cells, Tranilast effectively suppresses the inflammatory cascade associated with allergic reactions.[9][11]

## Modulation of the TGF- $\beta$ Signaling Pathway

A significant aspect of Tranilast's mechanism of action is its ability to inhibit the TGF- $\beta$  signaling pathway.[3] TGF- $\beta$  is a key cytokine involved in fibrosis, the excessive deposition of extracellular matrix that can lead to organ damage.[3] Tranilast has been shown to suppress fibrotic pathways, including TGF- $\beta$  and MPAK.[3] It achieves this, in part, by inhibiting the expression of Smad4, a central mediator in the TGF- $\beta$  signaling cascade.[12] Furthermore, Tranilast can induce the phosphorylation of Smad2, another crucial molecule in this pathway, suggesting a complex regulatory role.[13][14] This anti-fibrotic activity is the basis for its use in treating keloids and hypertrophic scars and its potential for other fibrotic conditions.[3][15]



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Caption: Tranilast's dual mechanism of action.

## Experimental Protocols

The following section outlines standardized methodologies for the characterization of Tranilast's physicochemical properties.

## Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.<sup>[16][17]</sup>

Methodology:

- **Preparation:** Add an excess amount of Tranilast to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, organic solvents).
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.<sup>[17]</sup> The presence of undissolved solid material should be confirmed visually.
- **Separation:** Separate the saturated solution from the excess solid by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
- **Quantification:** Analyze the concentration of Tranilast in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The measured concentration represents the thermodynamic solubility of Tranilast in the specific solvent under the tested conditions.

Caption: Workflow for solubility determination.

## Stability Testing Protocol

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for Tranilast.<sup>[18][19]</sup>

Methodology:

- **Sample Preparation:** Prepare samples of Tranilast in its solid form and in solution (e.g., in DMSO) in the intended container closure system.

- **Storage Conditions:** Store the samples under various controlled environmental conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[20][21] Include photostability testing by exposing samples to a light source.
- **Time Points:** Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[18]
- **Analysis:** Analyze the withdrawn samples for physical appearance, purity (e.g., by HPLC to detect degradation products), and potency.
- **Data Evaluation:** Evaluate the data to establish the re-test period or shelf-life and recommended storage conditions.[22]

## Polymorph Screening

Polymorphism can significantly impact the physicochemical properties of an API.[23][24][25] High-throughput screening methods are often employed to identify different crystalline forms.[26]

Methodology:

- **Crystallization:** Subject Tranilast to a wide range of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slurry, evaporation, cooling, anti-solvent precipitation).
- **Solid-State Characterization:** Analyze the resulting solid forms using techniques such as:
  - **Powder X-ray Diffraction (PXRD):** To identify unique crystalline structures.[23]
  - **Differential Scanning Calorimetry (DSC):** To determine melting points and detect phase transitions.[24]
  - **Thermogravimetric Analysis (TGA):** To assess thermal stability and solvent content.
  - **Raman or FT-IR Spectroscopy:** To identify different polymorphic forms based on their vibrational spectra.

- Data Interpretation: Compare the analytical data from the different crystallization experiments to identify and characterize any new polymorphs.

## Conclusion

This technical guide provides a detailed examination of the physical and chemical properties of Tranilast, a drug with significant therapeutic potential. A comprehensive understanding of its physicochemical characteristics, stability, and complex mechanism of action is paramount for its successful development and application in various clinical settings. The outlined experimental protocols offer a framework for the rigorous evaluation of these critical parameters, ensuring the quality, safety, and efficacy of Tranilast-based therapeutics.

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